4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid
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Overview
Description
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is a complex organic compound that features a unique structure combining dithiarsolan and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of dithiarsolan groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiarsolan groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiarsolan groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Medicine: The compound may be explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It could be used in developing new materials with unique properties.
Mechanism of Action
The mechanism by which 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dithiarsolan groups can interact with metal ions, while the benzofuran core can participate in various biochemical pathways. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3,2-dithiarsolan-2-yl)aniline: This compound shares the dithiarsolan group but has a different core structure.
Benzofuran derivatives: Compounds with a benzofuran core but different substituents.
Uniqueness
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to its combination of dithiarsolan and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18As2O7S4/c28-17-5-3-15-21(19(17)26-35-7-8-36-26)33-22-16(4-6-18(29)20(22)27-37-9-10-38-27)25(15)14-2-1-12(23(30)31)11-13(14)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKGKJDBDDYDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=C(C=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18As2O7S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319288 |
Source
|
Record name | 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-28-3 |
Source
|
Record name | 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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